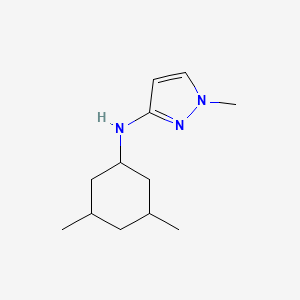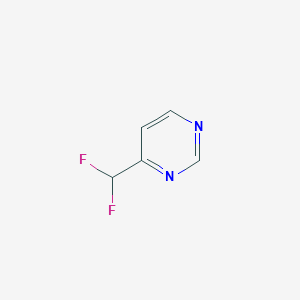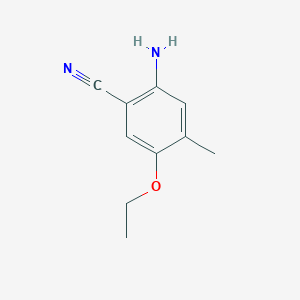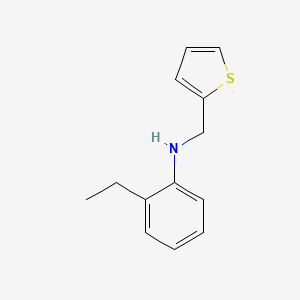
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure It features a cyclohexane ring substituted with a dimethyl group and an amine group attached to a methoxybutyl chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine typically involves multiple steps. One common approach is to start with the cyclohexane ring and introduce the dimethyl and amine groups through a series of substitution reactions. The methoxybutyl chain can be attached using a nucleophilic substitution reaction, where a suitable leaving group is replaced by the methoxybutyl group under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity. Continuous flow reactors and other advanced techniques may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group.
Reduction: The amine group can be reduced to form a secondary or tertiary amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield a ketone, while reduction of the amine group may produce a secondary amine.
Wissenschaftliche Forschungsanwendungen
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The methoxybutyl chain may also play a role in modulating the compound’s overall properties and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(1-methoxybutan-2-yl)pyridin-2-amine
- N-(1-methoxybutan-2-yl)tetrahydro-2H-thiopyran-3-amine
Uniqueness
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the combination of a cyclohexane ring with a dimethyl group and a methoxybutyl chain. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Eigenschaften
Molekularformel |
C13H27NO |
|---|---|
Molekulargewicht |
213.36 g/mol |
IUPAC-Name |
N-(1-methoxybutan-2-yl)-3,3-dimethylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27NO/c1-5-11(10-15-4)14-12-7-6-8-13(2,3)9-12/h11-12,14H,5-10H2,1-4H3 |
InChI-Schlüssel |
JBEKCGSXERYGBA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(COC)NC1CCCC(C1)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-[2-(Cyclohex-1-en-1-yl)ethyl]cyclopentanamine](/img/structure/B13304121.png)



amine](/img/structure/B13304151.png)

